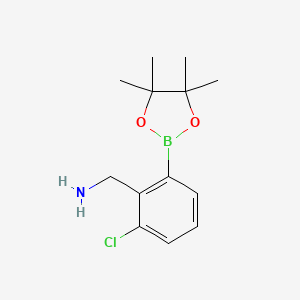

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester

Description

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester (compound 32 in ) is a boronic ester derivative synthesized via alkylation of 2-aminobenzaldehyde with 2-bromomethylphenylboronic acid pinacol ester . The pinacol ester group enhances solubility in organic solvents compared to its boronic acid counterpart . Its structure features a chlorophenyl backbone with an aminomethyl substituent, which influences its electronic and steric properties. Unlike active boronic acid inhibitors of penicillin-binding protein 1b (PBP1b), such as 2-formylbenzeneboronic acid derivatives (29, 30), this compound lacks inhibitory activity at 1 mM concentrations .

Properties

IUPAC Name |

[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVINMFHUCVKRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester typically involves the reaction of 2-Aminomethyl-3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester primarily undergoes reactions typical of boronic esters, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronic ester to the boronic acid.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.

Hydrolysis: The major product is 2-Aminomethyl-3-chlorophenylboronic acid.

Scientific Research Applications

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. It is utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction is essential for forming carbon-carbon bonds, which are foundational in constructing various pharmaceuticals and agrochemicals. The boronic ester can react with aryl halides to produce biaryl compounds, which are prevalent in drug development.

Medicinal Chemistry

Research indicates that 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester exhibits potential as a therapeutic agent due to its ability to interact with biological systems:

- Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have shown that boronic acids can form reversible covalent bonds with proteasomal enzymes, disrupting their function.

Material Science

In material science, this compound is being explored for its potential applications in:

- Nanomaterials Development : Its ability to form stable complexes allows for the incorporation of boron into polymer matrices, potentially enhancing mechanical properties or enabling new functionalities.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate in Suzuki-Miyaura reactions | Efficient formation of biaryl compounds |

| Medicinal Chemistry | Potential proteasome inhibitor | Targeting cancer cell apoptosis |

| Material Science | Development of advanced polymers | Enhanced properties through boron incorporation |

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Aminomethyl-3-chlorophenylboronic acid as a lead compound in developing novel anti-cancer agents. The research highlighted its role in synthesizing a series of derivatives that exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Catalysis Research

Research conducted at a prominent university explored the use of this boronic ester as a catalyst precursor in various cross-coupling reactions. The findings indicated that it could facilitate reactions under milder conditions compared to traditional methods, thereby reducing by-products and improving overall yield.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity and physicochemical properties of boronic esters are highly dependent on substituent positions and functional groups. Key comparisons include:

Key Observations :

- Aldehyde vs. Aminomethyl: The presence of an aldehyde group (e.g., 29) correlates with PBP1b inhibition, while aminomethyl substituents (e.g., 32) render the compound inactive .

- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups (e.g., 13 ) enhance stability and may influence Suzuki coupling reactivity .

Solubility and Physicochemical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example:

Comparison of Solubility Trends :

| Solvent | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |

|---|---|---|

| Chloroform | Moderate | High |

| Acetone | High | High |

| Methylcyclohexane | Very low | Moderate |

Reactivity in Chemical Reactions

- Suzuki Coupling : Pinacol esters are widely used in cross-coupling reactions (e.g., ). However, electron-donating groups (e.g., -NH₂) may reduce reactivity compared to electron-withdrawing substituents (e.g., -CHO, -CF₃) .

- Hydrolysis : The pinacol ester group in 32 requires oxidative deprotection (e.g., NaIO₄/NH₄OAc) to yield the active boronic acid (33 ), which shows slight PBP1b inhibition .

Biological Activity

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester (CAS No. 2096341-82-9) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

- Molecular Formula : C13H19BClNO2

- Molecular Weight : 267.56 g/mol

- CAS Number : 2096341-82-9

- MDL Number : MFCD18730151

Synthesis

The synthesis of this compound can be achieved through various methods involving organometallic reagents and boron compounds. A notable approach includes the use of α-chloroboronic esters in nucleophilic substitution reactions to yield the desired aminoboronic acid derivatives . The reaction conditions typically allow for high yields and can be scaled for practical applications.

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. Specifically, compounds similar to 2-Aminomethyl-3-chlorophenylboronic acid have shown promising results against various cancer types. For instance, bortezomib, a boron-containing drug, demonstrates potent inhibition of proteasome function and is used in treating multiple myeloma . Research indicates that aminoboronic acids can inhibit specific enzymes involved in cancer progression, making them valuable candidates for further development.

Antibacterial and Antiviral Properties

Boronic acids exhibit antibacterial and antiviral activities through mechanisms that often involve enzyme inhibition. The ability of these compounds to interact with serine proteases and other enzymes makes them effective against pathogens . Studies have demonstrated that certain boronic acid derivatives can act as inhibitors against β-lactamases, enhancing the efficacy of β-lactam antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of boronic acids. These compounds can modulate inflammatory pathways and have been investigated for their role in treating conditions like psoriasis and other inflammatory diseases .

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-aminomethyl-3-chlorophenylboronic acid, pinacol ester, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step protocols:

- Step 1 : Acid-catalyzed condensation of the boronic acid with pinacol under anhydrous conditions. For example, cooling to 0°C and pH adjustment (to ~6) using 10% HCl improves esterification efficiency .

- Step 2 : Catalytic protodeboronation (e.g., radical-mediated pathways) to stabilize the boronic ester. Light-initiated decarboxylative borylation (using N-hydroxyphthalimide esters and diboron reagents) offers metal-free alternatives .

Q. How can researchers purify pinacol boronic esters effectively?

- Methodology : Chromatographic methods are preferred:

- Silica Gel Chromatography : Elute with hexane/ethyl acetate gradients (8:2 to 7:3) to separate boronic esters from unreacted boronic acids .

- Recrystallization : Use chloroform or 3-pentanone for high-purity crystals, leveraging the ester’s superior solubility in ketones vs. hydrocarbons .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility :

- High solubility in chloroform, acetone, and ethers (>50 mg/mL), moderate in DMF (~20 mg/mL), and poor in hydrocarbons (e.g., methylcyclohexane: <5 mg/mL) .

- Stability :

- Store at 0–6°C under inert gas (N) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic conditions, which cleave the pinacol ester .

Advanced Research Questions

Q. How do competing reaction mechanisms (radical vs. ionic) influence protodeboronation outcomes?

- Mechanistic Insights :

- Radical Pathways : Visible light initiates decarboxylative borylation, generating boryl radicals that propagate chain reactions. This avoids transition metals but requires strict anaerobic conditions .

- Ionic Pathways : Acidic or basic conditions promote polar mechanisms, often leading to byproducts like aryl chlorides. For example, HCl in synthesis steps may induce undesired dechlorination .

Q. What strategies enable chemoselective functionalization of this boronic ester in complex systems?

- Methodology :

- Speciation Control : Adjust solvent polarity (e.g., THF vs. DMSO) to favor specific boronate intermediates. For example, THF stabilizes tetrahedral borate species, enhancing Suzuki-Miyaura coupling selectivity .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the aminomethyl group during cross-coupling, preventing unwanted coordination with Pd catalysts .

Q. How can researchers resolve discrepancies in reaction kinetics when using this compound in oxidative environments?

- Case Study : Reaction with HO at pH 7.27 shows biphasic kinetics:

- Phase 1 : Rapid boronic ester hydrolysis (λ 290 nm decay).

- Phase 2 : Slow oxidation of the aryl group (new peak at 405 nm) .

Q. What advanced analytical techniques validate boronic ester integrity in multi-step syntheses?

- Techniques :

- B NMR : Detects boronic ester decomposition (e.g., δ 0–10 ppm indicates free boronic acid).

- HPLC-MS : Monitors stability under aqueous conditions (retention time shifts indicate hydrolysis) .

Q. How is this compound applied in electrochemical surface modifications for biosensing?

- Application : Electrodeposition of phenylboronic acid pinacol ester diazonium salts onto Au electrodes enables multifunctional surfaces. Post-deposition steps:

- Step 1 : Deprotect pinacol ester with perchlorate to expose boronic acid.

- Step 2 : Electroreduce nitro groups to amines for nanoparticle binding (e.g., PtNPs for catalytic HO detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.